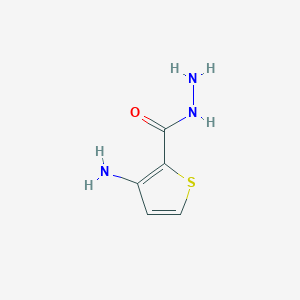
3-(Diethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one
Descripción general
Descripción
3-(Diethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, also known as DEAP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research, materials science, and chemical synthesis. DEAP belongs to the class of chalcones, which are organic compounds with a characteristic chemical structure consisting of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.
Aplicaciones Científicas De Investigación
Molecular Structure and Crystal Packing
In a study by Jasinski et al. (2007), the molecule's structure was examined, revealing that the ketone oxygen of the prop-2-en-1-one group is in a synclinal conformation. This structural arrangement contributes to the formation of intermolecular C—H⋯O hydrogen bonding, linking the molecules into chains and affecting crystal packing (Jasinski et al., 2007).
Synthesis of Azetidin-2-one Derivatives
Raval et al. (2009) reported the synthesis of 3-chloro-4-(4-(diethylamino)-2-hydroxyphenyl)-1-(substitutedphenyl)-azetidin-2-one. This work demonstrated an efficient procedure using microwave irradiation, resulting in considerable increases in reaction rates and improved yields. The synthesized compounds were evaluated for their antimicrobial activity (Raval et al., 2009).
Optical Properties in Organic Semiconductors
Briseño-Ortega et al. (2018) studied the spectroscopic characterization and photophysical properties of 2-(2-hydroxyphenyl)oxazolo derivatives. These compounds, incorporating diethylamino moieties, showed potential application as organic semiconductors due to their photophysical properties (Briseño-Ortega et al., 2018).
Reactivity with Phosphorus Reagents
Ali et al. (2019) explored the reactivity of a similar compound, 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, with various phosphorus reagents. The study provided insight into the synthesis of novel phosphorus-containing compounds and their potential applications (Ali et al., 2019).
Colorimetric and Fluorimetric Detection Applications
Qu et al. (2015) synthesized isomers for the detection of sulfur-containing species in aqueous solutions. These compounds, constructed by conjugating an enone to a coumarin fluorophore, exhibited unique photophysical responses, making them suitable for analytical applications (Qu et al., 2015).
Propiedades
IUPAC Name |
3-(diethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-14(4-2)10-9-13(16)11-7-5-6-8-12(11)15/h5-10,15H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYMFGIARLJINM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C=CC(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350851 | |
| Record name | 3-(diethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one | |
CAS RN |
1776-33-6 | |
| Record name | 3-(diethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B160476.png)



![4-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B160486.png)








